- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,
Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)
94361-26-9 structure
Product Name:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
N.o CAS:94361-26-9
MF:C13H15ClO
MW:222.710602998734
CID:1984195
Update Time:2023-09-21
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
- T3OTJ BR DG&
- BY1&
- - AL3TJ
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
-
- Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
- Chave InChI: QKTOXOPFYCOLPV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
Referência
- Method for preparing triazole germicide, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
Referência
- Method for preparing ethylene oxide derivative, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
Referência
- Preparation method of cyproconazole, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
Referência
- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354
Método de produção 6
Condições de reacção
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
Referência
- Preparation method of cyproconazole, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux
Referência
- New preparation method of cyproconazole with high yield, China, , ,
Método de produção 8
Condições de reacção
Referência
- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
Referência
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
Referência
- Process for preparing cyproconazole, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
Referência
- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12
Método de produção 13
Condições de reacção
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
Referência
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol
Referência
- Method for preparing cyproconazole, China, , ,
Método de produção 15
Condições de reacção
Referência
- Process for preparation of chiral Cyproconazole, China, , ,
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials
- butyl methyl sulphide
- Sulfuric acid,monomethyl ester
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Dibromomethane
- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Literatura Relacionada
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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